![molecular formula C14H19N3O B7547860 N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide](/img/structure/B7547860.png)
N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide
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Overview
Description
N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide, also known as CPPMP, is a chemical compound that belongs to the class of pyrazine carboxamides. It has been studied for its potential use in various scientific research applications, including as a modulator of the endocannabinoid system and as an inhibitor of certain enzymes.
Scientific Research Applications
N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide has been studied for its potential use in various scientific research applications. One area of research involves its use as a modulator of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, appetite, and mood. N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide has been shown to inhibit the enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide can increase the levels of anandamide in the body, leading to potential therapeutic effects.
Another area of research involves the use of N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide as an inhibitor of certain enzymes. For example, N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide has been shown to inhibit the enzyme NAAA, which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol. By inhibiting NAAA, N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide can increase the levels of 2-arachidonoylglycerol in the body, leading to potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide involves its ability to modulate the activity of certain enzymes in the body. Specifically, N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide has been shown to inhibit the activity of FAAH and NAAA, leading to increased levels of endocannabinoids in the body. This can result in potential therapeutic effects, such as pain relief and mood stabilization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide are still being studied. However, it has been shown to have potential therapeutic effects in various areas, such as pain relief and mood stabilization. Additionally, N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide in lab experiments is its specificity for certain enzymes, such as FAAH and NAAA. This allows researchers to study the effects of inhibiting these enzymes in a controlled manner. Additionally, N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide has been shown to have low toxicity and is relatively easy to synthesize.
One limitation of using N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects of N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide and its long-term effects on the body.
Future Directions
There are several potential future directions for research on N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide. One area of research involves its potential use in the treatment of inflammatory diseases, such as arthritis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanisms of action of N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide and its potential therapeutic effects. Finally, further studies are needed to determine the potential side effects and long-term effects of N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide on the body.
Conclusion:
In conclusion, N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide is a chemical compound that has been studied for its potential use in various scientific research applications. It has been shown to have potential therapeutic effects, such as pain relief and mood stabilization. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, more research is needed to fully understand the potential side effects and long-term effects of N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide on the body.
Synthesis Methods
N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with cyclopentylmagnesium bromide, followed by the reaction with cyclopropylboronic acid. The resulting product is then treated with acetic anhydride to form N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide.
properties
IUPAC Name |
N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-8-16-13(9-15-10)14(18)17(12-6-7-12)11-4-2-3-5-11/h8-9,11-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKXYZFKCOFFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C2CCCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-cyclopropyl-5-methylpyrazine-2-carboxamide |
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